molecular formula C19H17N5O3S B2782310 6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1171757-27-9

6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2782310
M. Wt: 395.44
InChI Key: ARPLCLUBSJBBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolinyl-pyrazoles, which are structurally similar to your compound, have been studied extensively due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies .


Synthesis Analysis

The synthesis of quinolinyl-pyrazoles involves various intermediates . For instance, a novel series of quinoline and coumarin appended thiazole-substituted pyrazoles were synthesized using various intermediates .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a hetero nucleus containing a nitrogenous tertiary base . The quinoline scaffold, for example, was first extracted from coal tar and then synthesized by dry distillation of quinine, strychnine, or cinchonine in the presence of sodium hydroxide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve various intermediates . The exact reactions would depend on the specific compound and the synthesis method used .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Future Directions

The future directions in the study of these compounds could involve the development of less toxic and more potent derivatives for the treatment of various health threats .

properties

IUPAC Name

6-acetyl-2-(quinoxaline-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-10(25)24-7-6-11-15(9-24)28-19(16(11)17(20)26)23-18(27)14-8-21-12-4-2-3-5-13(12)22-14/h2-5,8H,6-7,9H2,1H3,(H2,20,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLCLUBSJBBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.